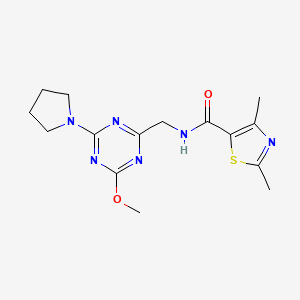
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₆O₂ |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 2034468-16-9 |
| Structure | Chemical Structure |
This compound features a thiazole moiety and a pyrrolidine ring, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole-based compounds have shown their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These compounds effectively bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G₂/M phase .
Case Study: SMART Compounds
A series of SMART compounds demonstrated potent anticancer activity by inhibiting tubulin polymerization and were effective against multidrug-resistant (MDR) cancer cells. In vivo studies showed that these compounds could reduce tumor growth in human prostate and melanoma xenograft models without evident neurotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- Receptor Interaction : The presence of specific functional groups may allow for interaction with various cellular receptors involved in proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The methoxy group enhances lipophilicity, facilitating better cellular uptake. The pyrrolidine ring may contribute to receptor binding affinity.
Comparative Analysis
A comparative analysis with other thiazole derivatives reveals the following:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| N-(4-methoxybenzoyl)-thiazole | Moderate | Tubulin inhibition |
| SMART-H | High | Colchicine site binding |
| N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin... | High | Tubulin polymerization inhibition |
Future Research Directions
Future studies should focus on:
- In-depth Mechanistic Studies : Understanding the precise molecular interactions at play.
- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic potential.
- QSAR Studies : Utilizing quantitative structure–activity relationship models to predict the activity of new derivatives.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-9-12(24-10(2)17-9)13(22)16-8-11-18-14(20-15(19-11)23-3)21-6-4-5-7-21/h4-8H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDCHUJVSJSLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














